molecular formula C8H5F3N2 B592025 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-44-4

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B592025
CAS No.: 1190311-44-4
M. Wt: 186.137
InChI Key: SMLPVLYYZMPXBV-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the introduction of a trifluoromethyl group into a pyridine ring. One common method is the reaction of pyridine derivatives with trifluoromethylating agents under specific conditions. For example, the use of trichloromethyl-pyridine followed by fluorination can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The exchange between chlorine and fluorine atoms using trichloromethyl-pyridine is a widely used method. Another approach involves assembling the pyridine ring from a trifluoromethyl-containing building block .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

    Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.

    Fluoropyridines: Pyridine derivatives with fluorine atoms at various positions.

    Perfluoroalkylpyridines: Pyridine rings with perfluoroalkyl groups

Uniqueness: 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its fused ring structure and the presence of a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)5-3-7-6(13-4-5)1-2-12-7/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLPVLYYZMPXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676831
Record name 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-44-4
Record name 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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